Cas no 85178-60-5 (Pseudomonic Acid D Sodium)
Pseudomonic Acid D Sodium Chemical and Physical Properties
Names and Identifiers
-
- Pseudomonic Acid D Sodium
- Pseudomonic Acid D S
- sodium,(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate
- Sodium Pseudomonate D
-
- Inchi: 1S/C26H42O9.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29);/b6-4+,16-13+;/t17-,18-,19-,20-,21-,24+,25-,26-;/m0./s1
- InChI Key: VBLDYGKQJMPVGH-JPZIBMRNSA-N
- SMILES: C([C@H]1CO[C@@H](C/C(/C)=C/C(=O)OCCCC/C=C/CCC(=O)O)[C@H](O)[C@@H]1O)[C@@H]1O[C@H]1[C@@H](C)[C@@H](O)C.[Na]
Computed Properties
- Exact Mass: 520.26500
Experimental Properties
- PSA: 148.88000
- LogP: 1.03380
Pseudomonic Acid D Sodium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P839520-0.25mg |
Pseudomonic Acid D Sodium |
85178-60-5 | 0.25mg |
$ 320.00 | 2022-06-03 | ||
| TRC | P839520-1mg |
Pseudomonic Acid D Sodium |
85178-60-5 | 1mg |
$ 781.00 | 2023-09-06 | ||
| TRC | P839520-2.5mg |
Pseudomonic Acid D Sodium |
85178-60-5 | 2.5mg |
$1868.00 | 2023-05-17 | ||
| TRC | P839520-5mg |
Pseudomonic Acid D Sodium |
85178-60-5 | 5mg |
$ 4151.00 | 2023-09-06 | ||
| TRC | P839520-10mg |
Pseudomonic Acid D Sodium |
85178-60-5 | 10mg |
$ 8088.00 | 2023-09-06 | ||
| TRC | P839520-25mg |
Pseudomonic Acid D Sodium |
85178-60-5 | 25mg |
$12307.00 | 2023-05-17 | ||
| A2B Chem LLC | AH52662-1mg |
PseudoMonic Acid D SodiuM |
85178-60-5 | 1mg |
$879.00 | 2024-04-19 | ||
| A2B Chem LLC | AH52662-5mg |
PseudoMonic Acid D SodiuM |
85178-60-5 | 5mg |
$4152.00 | 2024-04-19 | ||
| A2B Chem LLC | AH52662-10mg |
PseudoMonic Acid D SodiuM |
85178-60-5 | 10mg |
$7975.00 | 2024-04-19 | ||
| TRC | P839520-250g |
Pseudomonic Acid D Sodium |
85178-60-5 | 250g |
$391.00 | 2023-05-17 |
Pseudomonic Acid D Sodium Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on Pseudomonic Acid D Sodium
Recent Advances in Pseudomonic Acid D Sodium (CAS: 85178-60-5) Research: A Comprehensive Review
Pseudomonic Acid D Sodium, a derivative of the naturally occurring antibiotic pseudomonic acid, has garnered significant attention in recent years due to its potent antibacterial properties and potential therapeutic applications. With the CAS number 85178-60-5, this compound has been the subject of numerous studies aimed at elucidating its mechanism of action, optimizing its synthesis, and exploring its clinical utility. This research briefing provides an up-to-date overview of the latest advancements in the field, focusing on key findings from recent publications and their implications for the development of novel antibacterial agents.
Recent studies have highlighted the unique mechanism of action of Pseudomonic Acid D Sodium, which involves the inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), a critical enzyme in protein synthesis. This selective targeting of bacterial IleRS, while sparing the human counterpart, makes it a promising candidate for the treatment of infections caused by antibiotic-resistant strains. A 2023 study published in the *Journal of Antimicrobial Chemotherapy* demonstrated the compound's efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA) and other Gram-positive pathogens, with minimal cytotoxicity observed in mammalian cell lines.
In addition to its antibacterial properties, researchers have explored the potential of Pseudomonic Acid D Sodium in combination therapies. A recent *in vitro* study revealed synergistic effects when the compound was co-administered with beta-lactam antibiotics, suggesting a possible strategy to overcome resistance mechanisms. Furthermore, advancements in synthetic chemistry have enabled the production of Pseudomonic Acid D Sodium with higher purity and yield, as detailed in a 2024 *Organic Process Research & Development* article. These improvements are critical for scaling up production and facilitating preclinical and clinical studies.
The pharmacokinetic profile of Pseudomonic Acid D Sodium has also been a focus of recent investigations. A 2023 pharmacokinetic study in animal models reported favorable absorption and distribution characteristics, with sustained antibacterial activity observed in target tissues. However, challenges related to metabolic stability and potential drug-drug interactions remain areas of active research. Ongoing efforts to modify the compound's structure aim to enhance its metabolic stability while retaining its antibacterial potency.
Looking ahead, the clinical translation of Pseudomonic Acid D Sodium will depend on addressing key challenges, including optimizing its formulation for improved bioavailability and conducting rigorous safety evaluations. Recent preclinical data, however, underscore its potential as a next-generation antibacterial agent, particularly in the context of rising antibiotic resistance. As research continues to unravel the full therapeutic potential of this compound, Pseudomonic Acid D Sodium (CAS: 85178-60-5) remains a promising candidate for further development in the fight against resistant bacterial infections.
85178-60-5 (Pseudomonic Acid D Sodium) Related Products
- 71980-98-8(Pseudomonic Acid C)
- 73346-79-9(Mupirocin lithium)
- 167842-64-0(Pseudomonic Acid F)
- 12650-69-0(Mupirocin)
- 40980-51-6(Pseudomonic Acid B)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)